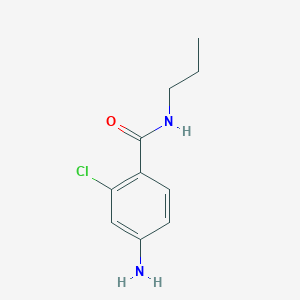

4-amino-2-chloro-N-propylbenzamide

Description

4-Amino-2-chloro-N-propylbenzamide (CAS: 204973-10-4) is a benzamide derivative with the molecular formula C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol . It features an amino group (-NH₂) at the 4-position, a chlorine atom at the 2-position, and a propylamide (-N-propyl) side chain. The compound is associated with safety hazards, including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating careful handling .

Properties

IUPAC Name |

4-amino-2-chloro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXLLRXBMOBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588168 | |

| Record name | 4-Amino-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204973-10-4 | |

| Record name | 4-Amino-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-propylbenzamide typically involves the following steps:

Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 4-position, forming 4-chloro-2-nitrobenzamide.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-amino-2-chlorobenzamide.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for alkylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-propylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Condensation Reactions: The benzamide moiety can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions

Substitution: Sodium hydroxide or other strong bases are commonly used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate or other strong oxidizing agents are used for oxidation of the amino group.

Reduction: Iron powder and hydrochloric acid are typical reagents for the reduction of nitro groups to amino groups.

Major Products

Substitution: Products include 2-hydroxy-4-amino-N-propylbenzamide or 2-amino-4-amino-N-propylbenzamide.

Oxidation: Major products include 4-nitro-2-chloro-N-propylbenzamide.

Reduction: Major products include this compound.

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-chloro-N-propylbenzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may interact with inflammatory mediators, potentially inhibiting cytokine production and enzyme activity involved in the inflammatory response.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. This suggests that this compound could also inhibit bacterial growth or viral replication.

- Cancer Therapy Potential : Investigations into benzamide derivatives have shown promise as RET kinase inhibitors, indicating that this compound may have similar applications in cancer treatment.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : Studies have demonstrated that benzamide derivatives can inhibit specific enzymes involved in metabolic pathways. This property is crucial for understanding the compound's mechanism of action and its potential therapeutic applications .

Industrial Applications

In addition to its biological significance, this compound is used in the development of new materials and chemical processes:

- Material Science : The compound serves as a versatile building block for synthesizing more complex organic molecules, which can be applied in various industrial processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiviral Activity : Research on benzamide derivatives indicated that compounds with structural similarities could significantly reduce cytoplasmic HBV DNA levels, suggesting antiviral applications for this compound.

- Cytotoxic Activity : A study focusing on similar compounds found that they exhibited potent cytotoxic effects against cancer cell lines, indicating a potential role for this compound in cancer therapy .

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-amino-2-chloro-N-propylbenzamide and related compounds:

Key Observations

Substituent Effects on Physicochemical Properties: The propylamide group in this compound increases lipophilicity compared to smaller alkyl groups (e.g., methyl) or polar substituents (e.g., carboxylic acid in 4-amino-2-chlorobenzoic acid) . This may influence membrane permeability in biological systems.

Synthetic Complexity: Multi-component reactions (e.g., ) are used to synthesize derivatives with complex substituents, such as the chlorobenzyl and methoxyphenyl groups in N-(2-((4-Chlorobenzyl)amino)-..., which may require higher reaction temperatures or specialized catalysts compared to simpler benzamides .

Pharmacological Relevance: Glibenclamide (5-chloro-2-methoxy-N-(2-phenylethyl)benzamide) demonstrates how structural modifications (methoxy and phenylethyl groups) confer antidiabetic activity via sulfonylurea receptor binding . In contrast, the target compound’s amino and propylamide groups suggest divergent biological targets.

Safety Profiles: this compound’s hazards (H315, H319, H335) highlight the need for stringent handling protocols, whereas compounds like 4-amino-2-chlorobenzoic acid may pose different risks due to their acidic nature .

Discussion of Substituent-Driven Properties

Electronic and Steric Effects

- Chloro vs.

- Amino Group Positioning: The 4-amino group in the target compound may facilitate hydrogen bonding, whereas its absence in 2-amino-4-chloro-N-[3-(2-methylpiperidin-1-yl)propyl]benzamide () is compensated by a basic piperidine group, enhancing solubility in acidic environments .

Biological Activity

4-Amino-2-chloro-N-propylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step process:

- Nitration : The starting material, 2-chlorobenzamide, is nitrated to introduce a nitro group at the 4-position, yielding 4-chloro-2-nitrobenzamide.

- Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.

- Alkylation : Finally, the amino group is alkylated with propyl bromide in the presence of a base such as potassium carbonate to produce the final compound.

Biological Mechanisms and Activity

This compound exhibits various biological activities based on its interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, thereby modulating their activity. This compound has been studied for its potential therapeutic applications due to its ability to interact with biological targets relevant to various diseases.

Key Biological Activities

- Antiviral Activity : Research indicates that benzamide derivatives can inhibit viral infections. For example, certain derivatives have shown effectiveness against hepatitis B virus (HBV) by promoting the formation of empty capsids through interaction with HBV core proteins .

- Enzyme Inhibition : The compound serves as a probe for studying enzyme-substrate interactions and can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases associated with those enzymes.

- Cytotoxic Effects : Some studies have indicated that related compounds exhibit cytotoxic activity against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antiviral Studies : A study focused on benzamide derivatives demonstrated significant antiviral activity against HBV. The lead compounds reduced cytoplasmic HBV DNA levels significantly, indicating their potential as antiviral agents .

- Cancer Research : In another study, benzamide derivatives were synthesized and tested for cytotoxicity against breast cancer cell lines (MDA-MB-231). Some derivatives showed IC50 values significantly lower than standard treatments like cisplatin, indicating their potential as new cancer therapies .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit specific pathways involved in viral replication and cancer cell proliferation. For instance, they were found to interfere with nucleocapsid assembly in HBV, highlighting a novel mechanism for antiviral activity .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.